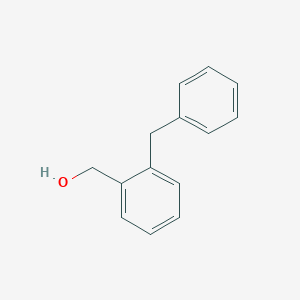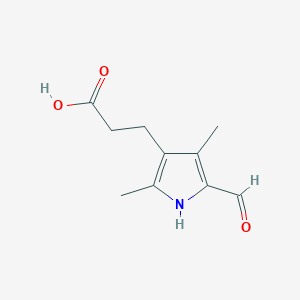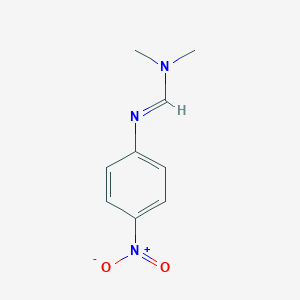
Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-, commonly known as DMAPN, is a synthetic compound that has been used extensively in scientific research. DMAPN is a nitroimidazole derivative that has been shown to possess a range of biochemical and physiological effects. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in the production of nitric oxide (NO) in the body. DMAPN has been used in a variety of research applications, including studies of the cardiovascular system, inflammation, and cancer.
Mécanisme D'action
DMAPN inhibits Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- by binding to the enzyme's active site. This prevents the enzyme from converting L-arginine to NO and citrulline. The inhibition of Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- by DMAPN results in a reduction in NO production, which can have a range of physiological effects.
Effets Biochimiques Et Physiologiques
DMAPN has been shown to have a range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve endothelial function, and reduce the production of pro-inflammatory cytokines. In addition, DMAPN has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMAPN in lab experiments is its potent inhibitory effect on Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-. This allows researchers to study the role of NO in various physiological processes. However, one limitation of using DMAPN is its potential toxicity. DMAPN has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DMAPN. One area of interest is the development of more potent and selective Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- inhibitors. This could lead to the development of new therapies for cardiovascular disease, inflammation, and cancer. Another area of interest is the study of the role of NO in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the use of DMAPN in combination with other drugs or therapies could lead to new treatment options for a range of diseases.
Méthodes De Synthèse
DMAPN can be synthesized using a variety of methods, including the reaction of 4-nitroaniline with dimethylformamide dimethyl acetal in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. Other methods of synthesis have also been reported, including the use of palladium-catalyzed reactions and the use of microwaves.
Applications De Recherche Scientifique
DMAPN has been used extensively in scientific research due to its ability to inhibit Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)-. This enzyme plays a crucial role in the production of NO, a signaling molecule that is involved in a wide range of physiological processes, including vascular tone, platelet aggregation, and immune function. DMAPN has been used in studies of the cardiovascular system, where it has been shown to reduce blood pressure and improve endothelial function. It has also been used in studies of inflammation, where it has been shown to reduce the production of pro-inflammatory cytokines. In addition, DMAPN has been studied in cancer research, where it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
1205-59-0 |
|---|---|
Nom du produit |
Methanimidamide, N,N-dimethyl-N'-(4-nitrophenyl)- |
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(4-nitrophenyl)methanimidamide |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)7-10-8-3-5-9(6-4-8)12(13)14/h3-7H,1-2H3 |
Clé InChI |
VBLAVCCSDMDOCP-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CN(C)C=NC1=CC=C(C=C1)[N+](=O)[O-] |
Autres numéros CAS |
1205-59-0 |
Synonymes |
N,N-Dimethyl-N'-(4-nitrophenyl)formamidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



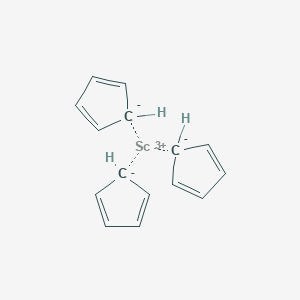
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
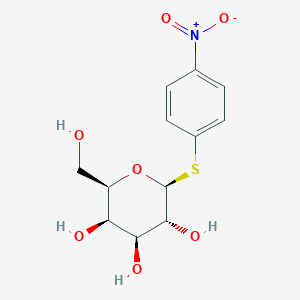
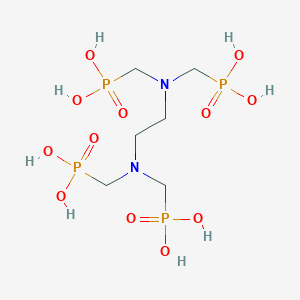
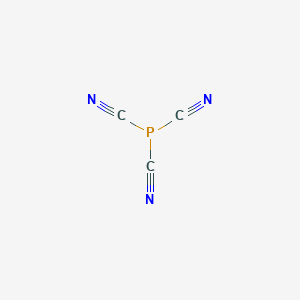
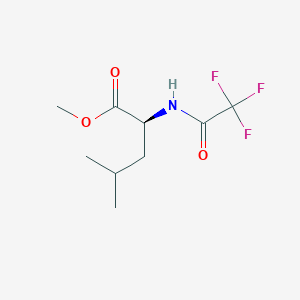
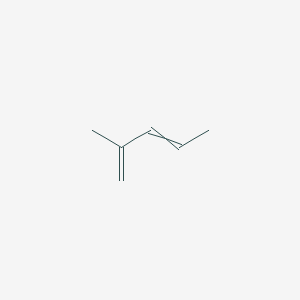
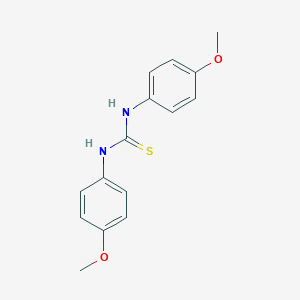



![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)
